molecular formula C22H22ClNO3 B11400403 3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11400403
M. Wt: 383.9 g/mol
InChI Key: WQSYBHYGVJNMSJ-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives This compound is characterized by its unique structural features, including a chromene ring fused with an oxazine ring, and the presence of various substituents such as a chlorophenyl group, ethyl groups, and a methyl group

Preparation Methods

The synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The initial step involves the cyclization of a suitable precursor to form the chromene ring.

    Introduction of the Oxazine Ring: The chromene intermediate is then subjected to further functionalization to introduce the oxazine ring.

    Substitution Reactions:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene ring may yield chromene oxides, while nucleophilic substitution of the chlorophenyl group may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Comparison with Similar Compounds

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H22ClNO3/c1-3-16-11-20(25)27-22-14(2)21-17(10-19(16)22)12-24(13-26-21)9-8-15-4-6-18(23)7-5-15/h4-7,10-11H,3,8-9,12-13H2,1-2H3

InChI Key

WQSYBHYGVJNMSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=C(C=C4)Cl

Origin of Product

United States

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